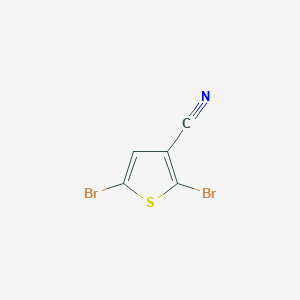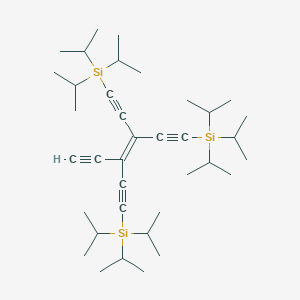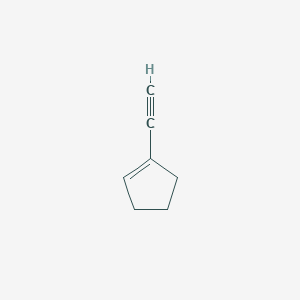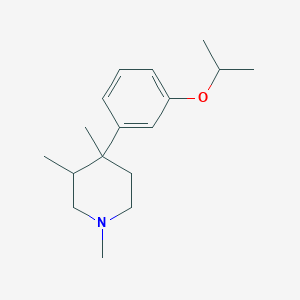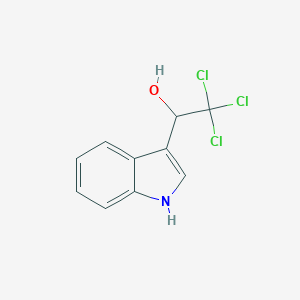
1H-Indole-3-methanol, alpha-(trichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-methanol, alpha-(trichloromethyl)-, also known as indole-3-carbinol (I3C), is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and cabbage. I3C has gained significant attention in recent years due to its potential health benefits, particularly in cancer prevention and treatment.
Mécanisme D'action
The mechanism of action of I3C in cancer prevention and treatment is complex and not fully understood. However, it is believed that I3C can modulate various signaling pathways involved in cancer development and progression, including the estrogen receptor pathway, the aryl hydrocarbon receptor pathway, and the nuclear factor-kappa B pathway.
Effets Biochimiques Et Physiologiques
I3C has been shown to have various biochemical and physiological effects in the body. For example, I3C can increase the activity of liver enzymes involved in detoxification, leading to the elimination of carcinogens and other harmful substances from the body. I3C can also modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using I3C in lab experiments is its low toxicity and high bioavailability. I3C is also relatively inexpensive and easy to obtain. However, one limitation of using I3C in lab experiments is its instability, as it can degrade quickly under certain conditions.
Orientations Futures
There are numerous future directions for research on I3C, particularly in the field of cancer prevention and treatment. One area of interest is the development of novel delivery systems for I3C, such as nanoparticles or liposomes, to improve its stability and bioavailability. Another area of interest is the identification of specific molecular targets of I3C in cancer cells, which could lead to the development of more targeted and effective therapies. Additionally, further studies are needed to elucidate the potential role of I3C in other disease states, such as cardiovascular disease and diabetes.
Méthodes De Synthèse
I3C can be synthesized through various methods, including the reaction of indole with formaldehyde and a strong acid, or the reaction of indole with chloroform in the presence of a base. However, the most common method of synthesis is through the hydrolysis of glucobrassicin, a glucosinolate found in cruciferous vegetables, by the enzyme myrosinase.
Applications De Recherche Scientifique
I3C has been extensively studied for its potential health benefits, particularly in cancer prevention and treatment. Numerous studies have shown that I3C can inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. I3C has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
118171-42-9 |
|---|---|
Nom du produit |
1H-Indole-3-methanol, alpha-(trichloromethyl)- |
Formule moléculaire |
C10H8Cl3NO |
Poids moléculaire |
264.5 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-(1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H8Cl3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,9,14-15H |
Clé InChI |
KNHYQIDFVDXYRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(Cl)(Cl)Cl)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(C(Cl)(Cl)Cl)O |
Synonymes |
2,2,2-trichloro-1-(3-indolyl)ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)
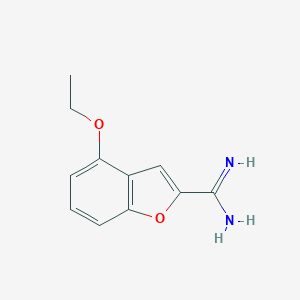
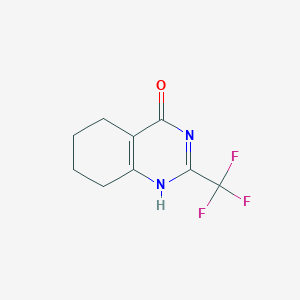
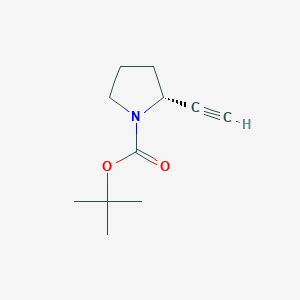
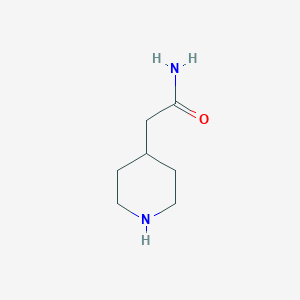
![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)
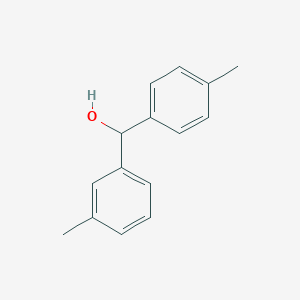
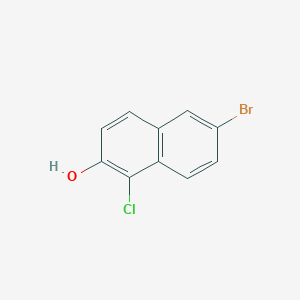
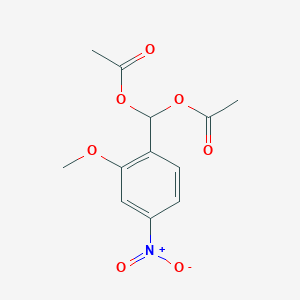
![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)
